
2,6-Pyridinediamine, N-(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Pyridinediamine, N-(2-chloroethyl)- is a chemical compound with the molecular formula C7H10ClN3 It is a derivative of pyridine, characterized by the presence of two amino groups at the 2 and 6 positions of the pyridine ring, and a 2-chloroethyl group attached to one of the amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, N-(2-chloroethyl)- typically involves the reaction of 2,6-diaminopyridine with 2-chloroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 2,6-Pyridinediamine, N-(2-chloroethyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Pyridinediamine, N-(2-chloroethyl)- can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Pyridinediamine, N-(2-chloroethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, polymers, and other materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2,6-Pyridinediamine, N-(2-chloroethyl)- involves its interaction with biological molecules such as proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of enzyme activity or disruption of DNA function. This property makes it a potential candidate for the development of anticancer agents, as it can interfere with the replication of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diaminopyridine: Lacks the chloroethyl group but shares the pyridine ring with amino groups at the 2 and 6 positions.
2,6-Dichloropyridine: Contains chlorine atoms at the 2 and 6 positions instead of amino groups.
2,6-Diamino-3-chloropyridine: Similar structure with an additional chlorine atom at the 3 position.
Uniqueness
2,6-Pyridinediamine, N-(2-chloroethyl)- is unique due to the presence of both amino and chloroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
586351-20-4 |
|---|---|
Molekularformel |
C7H10ClN3 |
Molekulargewicht |
171.63 g/mol |
IUPAC-Name |
6-N-(2-chloroethyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C7H10ClN3/c8-4-5-10-7-3-1-2-6(9)11-7/h1-3H,4-5H2,(H3,9,10,11) |
InChI-Schlüssel |
MRKRERKRNPJUPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)NCCCl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinone, 1-[1-(2-bromo-4-methylphenyl)ethenyl]-](/img/structure/B14210515.png)

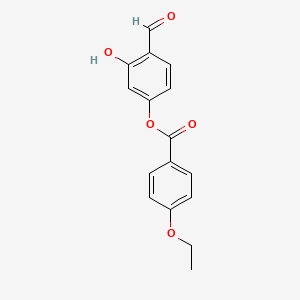

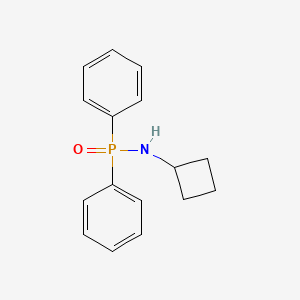
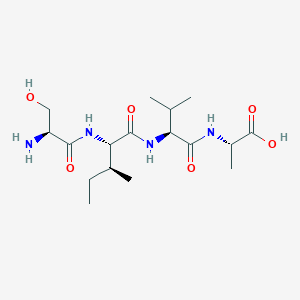
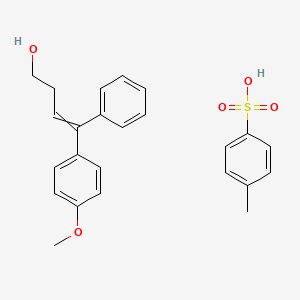
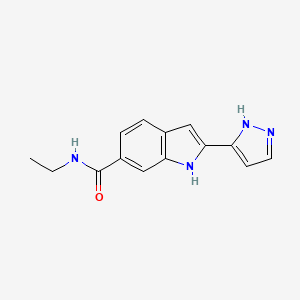
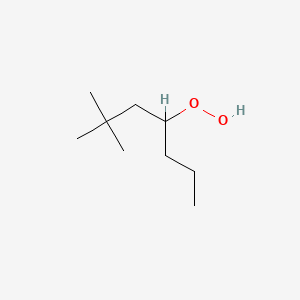

![(4R)-4-[(4-methoxyphenoxy)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14210605.png)
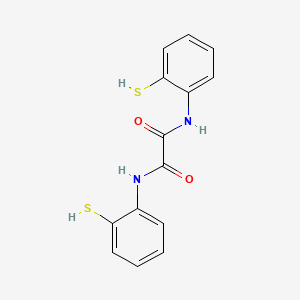
![3-Bromo-N,N-dipropyl-4-[(trimethylsilyl)ethynyl]cyclohex-3-en-1-amine](/img/structure/B14210612.png)
![({2-[4-(2-Methylpropyl)phenyl]propanoyl}oxy)(triphenyl)stannane](/img/structure/B14210617.png)
